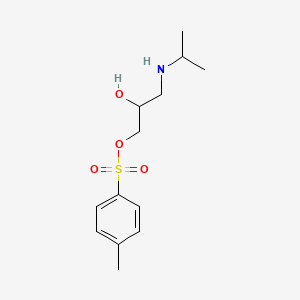

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) is a chemical compound with the molecular formula C13H21NO4S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a methylbenzenesulphonate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) typically involves the reaction of 2-hydroxy-3-(isopropylamino)propanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Hydrochloride

- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid

Uniqueness

Compared to similar compounds, 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) is unique due to its specific structural features and the presence of the methylbenzenesulphonate group.

Actividad Biológica

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate), also known as a sulfonate derivative, is a compound of interest due to its potential biological activities. Its structure features a hydroxyl group, an isopropyl amino group, and a sulfonate moiety attached to a 4-methylbenzene ring, contributing to its solubility and reactivity in biological systems. This article reviews its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Structural Characteristics

The structural formula of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) can be represented as follows:

This compound's unique combination of functional groups enhances its interaction with various biological targets.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzenesulfonic acid | Sulfonic acid group attached to a methylbenzene | Simpler structure without amino or hydroxyl groups |

| Isopropanolamine | Contains an isopropyl amino group | Lacks the sulfonate and aromatic features |

| 2-Hydroxypropylamine | Hydroxymethyl group with an amine | No sulfonate; simpler molecular structure |

Enzyme Inhibition

Preliminary studies indicate that 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) may exhibit enzyme inhibition properties. The sulfonate group likely enhances its binding affinity to various enzymes, potentially affecting their catalytic activity. Research is ongoing to elucidate specific enzyme targets and mechanisms involved.

Receptor Modulation

The compound may also act as a receptor modulator , influencing the activity of specific receptors in biological systems. This modulation could lead to alterations in signaling pathways, thereby impacting physiological responses. Understanding the binding interactions and affinity for receptors is crucial for assessing its pharmacological profile.

Case Studies

- Study on Enzyme Interaction : A recent study explored the interaction of the compound with acetylcholinesterase (AChE), revealing that it exhibits competitive inhibition. This suggests potential applications in treating conditions related to cholinergic dysfunction.

- Receptor Binding Affinity : Another investigation assessed the compound's affinity for adrenergic receptors, showing significant binding activity that may influence cardiovascular responses.

Pharmacological Potential

The pharmacological potential of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) includes:

- Antihypertensive Effects : Given its interaction with adrenergic receptors, there is potential for use in managing hypertension.

- Neuroprotective Properties : Its ability to inhibit AChE may offer neuroprotective effects, making it a candidate for Alzheimer's disease research.

Toxicological Considerations

While the biological activity is promising, it is essential to evaluate the toxicity profile of this compound. Initial assessments suggest moderate toxicity levels, necessitating further studies to establish safe dosage ranges and side effects.

Propiedades

Número CAS |

79881-85-9 |

|---|---|

Fórmula molecular |

C13H21NO4S |

Peso molecular |

287.38 g/mol |

Nombre IUPAC |

[2-hydroxy-3-(propan-2-ylamino)propyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H21NO4S/c1-10(2)14-8-12(15)9-18-19(16,17)13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |

Clave InChI |

JKDBIWMKHJPVEV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CNC(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.